molecular formula C5H12OS B13277598 2-Methoxybutane-1-thiol

2-Methoxybutane-1-thiol

Cat. No.: B13277598
M. Wt: 120.22 g/mol
InChI Key: UZZGBXKFHQNHAK-UHFFFAOYSA-N
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Description

2-Methoxybutane-1-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybutane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Zinc, acid

    Substitution: Alkyl halides, thiourea

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’)

    Reduction: Thiols (R-SH)

    Substitution: Alkyl thiols (R-SH)

Mechanism of Action

The mechanism of action of 2-Methoxybutane-1-thiol involves its ability to donate a hydrogen atom from the SH group. This property makes it a good nucleophile and reducing agent. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function. The SH group can form disulfide bonds, which are important for protein folding and stability .

Comparison with Similar Compounds

2-Methoxybutane-1-thiol can be compared with other thiols, such as:

Uniqueness

This compound is unique due to the presence of both a methoxy group (OCH3) and a thiol group (SH) in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler thiols .

Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-methoxybutane-1-thiol

InChI

InChI=1S/C5H12OS/c1-3-5(4-7)6-2/h5,7H,3-4H2,1-2H3

InChI Key

UZZGBXKFHQNHAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)OC

Origin of Product

United States

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